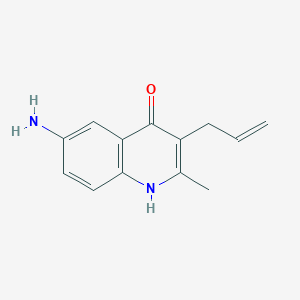

3-烯丙基-6-氨基-2-甲基喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

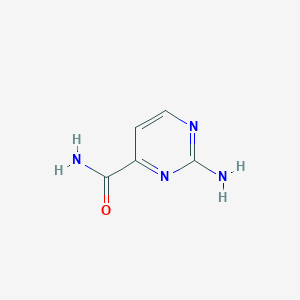

3-Allyl-6-amino-2-methyl-quinolin-4-ol is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is used for proteomics research .

Synthesis Analysis

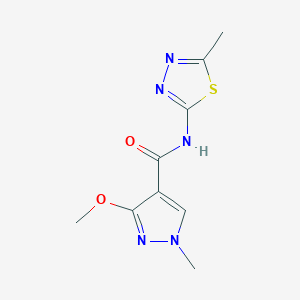

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Allyl-6-amino-2-methyl-quinolin-4-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecule also contains an allyl group (C3H5) and an amino group (NH2) attached to the quinoline core .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-6-amino-2-methyl-quinolin-4-ol, such as its melting point, boiling point, and density, are not specified in the retrieved papers .科学研究应用

金属离子传感

与 3-烯丙基-6-氨基-2-甲基-喹啉-4-醇相关的化合物,例如基于喹啉的异构体,因其双重荧光化学传感器能力而受到探索,特别是用于检测金属离子,如 Al3+ 和 Zn2+。这些传感器通过高灵敏度和选择性检测金属离子,在环境监测和医疗保健中提供了潜在的应用。在与金属离子结合后荧光强度变化背后的机制,可能由 PET(光致电子转移)机制解释,突出了该化合物在开发用于金属离子的灵敏检测工具中的效用。此外,这些化合物已用于活细胞成像研究,表明它们在生物学研究和诊断中的适用性 (Hazra 等,2018)。

喹啉衍生物的合成

3-烯丙基-6-氨基-2-甲基-喹啉-4-醇的多功能性在合成化学应用中得到进一步证明,例如铁催化的分子内烯丙基胺化以合成二氢喹啉和喹啉。这种方法提供了一种有效途径,以良好到优异的产率获得各种喹啉衍生物。此类衍生物在药物和其他生物活性化合物的开发中很有价值,展示了该化合物在促进复杂有机结构合成中的作用 (Wang 等,2012)。

绿色化学应用

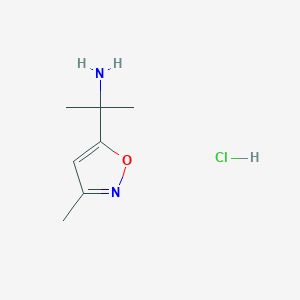

靛红与氨基尿嘧啶和异恶唑反应,导致异恶唑稠合喹啉支架的区域选择性合成,例证了该化合物在绿色化学中的应用。该方法强调了使用环保催化剂和条件来合成新化合物的 важность。这种绿色化学方法对于可持续发展至关重要,并突出了该化合物在生态友好型合成工艺中的潜力 (Poomathi 等,2015)。

天然产物和生物活性化合物的合成

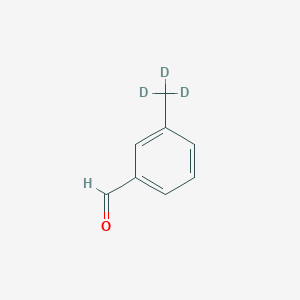

3-烯丙基-6-氨基-2-甲基-喹啉-4-醇相关化合物已用于天然产物和生物活性化合物的合成,例如 5-羟基-4-芳基-3,4-二氢-1H-喹啉-2-酮,具有杀虫和驱虫特性。这些化合物从青霉菌和曲霉菌的真菌菌株中分离出来,突出了该化合物在具有潜在药用应用的天然产物的全合成中的重要性 (Simonetti 等,2016)。

属性

IUPAC Name |

6-amino-2-methyl-3-prop-2-enyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-4-10-8(2)15-12-6-5-9(14)7-11(12)13(10)16/h3,5-7H,1,4,14H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTGQMHQISNLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-6-amino-2-methyl-quinolin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)